molecular formula C13H10O4 B8745939 3-(Benzoyloxy)-2-methyl-4H-pyran-4-one CAS No. 6151-06-0

3-(Benzoyloxy)-2-methyl-4H-pyran-4-one

Cat. No.: B8745939
CAS No.: 6151-06-0
M. Wt: 230.22 g/mol
InChI Key: GBNUKEJIAQPSJH-UHFFFAOYSA-N
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Description

3-(Benzoyloxy)-2-methyl-4H-pyran-4-one is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

6151-06-0

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) benzoate

InChI

InChI=1S/C13H10O4/c1-9-12(11(14)7-8-16-9)17-13(15)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

GBNUKEJIAQPSJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Benzoyloxy-1-dimethylamino-1-hexene-3,5-dione (24.75 g, 90 mmol) is refluxed in 180 ml of acetic acid for 90 minutes. The reaction mixture is concentrated at 30°-35° C. on a rotary evaporator, the residue is dissolved in 200 ml of dichloromethane and washed twice with 100 ml of saturated sodium bicarbonate solution each time. The organic phase is dried over magnesium sulphate, concentrated on a rotary evaporator and gives 20.11 g (97.1%) of 3-benzoyloxy-2-methyl-4-pyrone. Content 86%, m.p. 106°-110° C.
Name
4-Benzoyloxy-1-dimethylamino-1-hexene-3,5-dione
Quantity
24.75 g
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reactant
Reaction Step One
Quantity
180 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Benzoyloxy-1-hydroxy-1-hexene-3,5-dione (54.20 g, 218 mmol) is refluxed for 2 hours in 400 ml of acetic acid, the reaction mixture is concentrated at 40° C. on a rotary evaporator, the residue is dissolved in 500 ml of dichloromethane and washed twice with 300 ml of saturated sodium bicarbonate solution. The organic phase is dried over magnesium sulphate, concentrated on a rotary evaporator and gives 40.75 g (81.2%) of 3-benzoyloxy-2-methyl-4-pyrone, content 73%, m.p.: 106°-110° C.
Name
4-Benzoyloxy-1-hydroxy-1-hexene-3,5-dione
Quantity
54.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

said 4-benzoyloxy-1-hydroxy-1-hexene-3,5-dione is heated in an acid chosen from the group consisting of formic acid, acetic acid, propionic acid, oxalic acid, dilute hydrochloric acid and dilute sulfuric acid to form 3-benzoyloxy-2-methyl-4-pyrone, and,
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4-benzoyloxy-1-hydroxy-1-hexene-3,5-dione
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Synthesis routes and methods IV

Procedure details

said 4-benzoyloxy-1-dimethylamino-1-hexene-3,5-dione is heated in an acid chosen from the group consisting of formic acid, acetic acid, propionic acid, oxalic acid, dilute hydrochloric acid and dilute sulfuric acid to form 3-benzoyloxy-2-methyl-4-pyrone, and,
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4-benzoyloxy-1-dimethylamino-1-hexene-3,5-dione
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0 (± 1) mol
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reactant
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